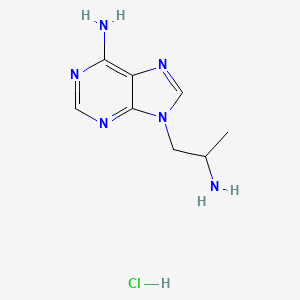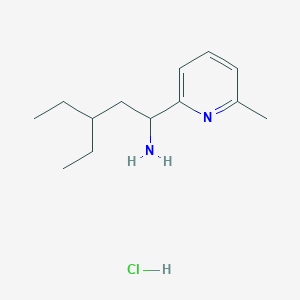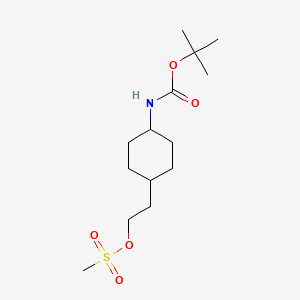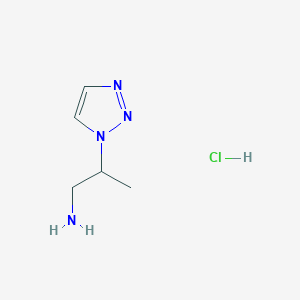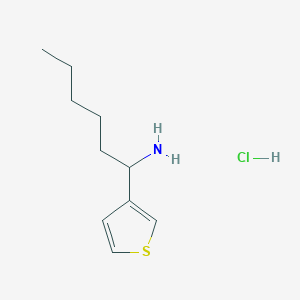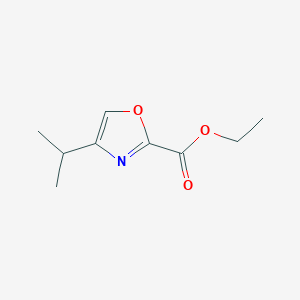
4-Isopropyl-oxazole-2-carboxylic acid ethyl ester
Vue d'ensemble
Description
“4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 4-isopropyloxazole-2-carboxylate . It has a molecular weight of 183.21 . The compound is a light yellow liquid .
Molecular Structure Analysis
The molecular structure of “4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” can be represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” is a light yellow liquid . It has a molecular weight of 183.21 . The compound’s physical form and properties are similar to those of other esters, which have polar bonds but do not engage in hydrogen bonding .Applications De Recherche Scientifique
Synthesis of Oxazole Derivatives
The synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters demonstrates the versatility of oxazole derivatives in organic chemistry. Through a reaction involving ethyl isocyanoacetic acid with sodium hydride and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, various oxazole derivatives can be produced. This method is applicable to a wide range of carboxylic acids, highlighting the utility of oxazole compounds in synthesizing complex organic molecules (Tormyshev et al., 2006).
Creation of Chiral Oxazoles
The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones showcases another application of oxazole derivatives. This process involves N-acylation followed by irradiation to produce oxazole esters, which are then converted into 2-aminoalkyloxazole-4-carboxylate esters without significant racemization. This method underscores the potential of oxazole derivatives in creating chiral molecules for various applications, including medicinal chemistry (Cox et al., 2003).
Propriétés
IUPAC Name |
ethyl 4-propan-2-yl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXILKMGCZVCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-isopropyloxazole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



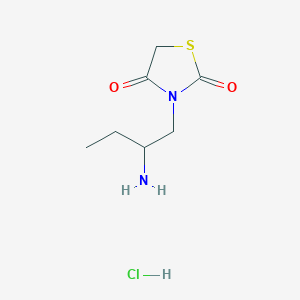
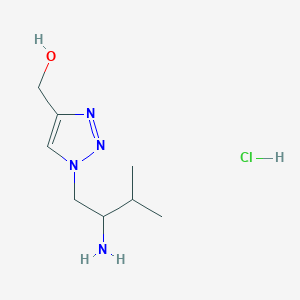

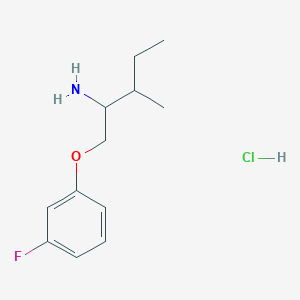


![3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1445756.png)
